The compound 1-Oxaspiro[3.5]nonan-7-ol is a structural motif present in various oxaspiro derivatives that have been explored for their potential therapeutic applications. These compounds are characterized by a spirocyclic structure that incorporates oxygen and nitrogen atoms within their rings, which can impart unique chemical and biological properties. The research on these compounds spans across different fields, including the development of inhibitors for tumor necrosis factor-alpha converting enzyme (TACE), treatments for brain edema and memory deficits, anticancer agents, and antihypertensive medications.
The oxaspiro derivatives have been shown to interact with various biological targets, leading to their diverse therapeutic effects. For instance, the oxaspiro[4.4]nonane beta-benzamido hydroxamic scaffolds have been synthesized to yield potent inhibitors of TACE, which play a role in suppressing LPS-induced TNF-alpha, a pro-inflammatory cytokine involved in various inflammatory diseases1. Another study on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives demonstrated their ability to inhibit calcium uptake into cerebrocortical synaptosomes and protect against brain edema and memory deficits, suggesting a potential mechanism involving the modulation of intracellular calcium and sodium movements2. Additionally, oxa/azaspiro[4,5]trienone derivatives have been found to induce apoptosis in cancer cells through mitochondrial disruption, as evidenced by changes in mitochondrial membrane potential, ROS generation, and the regulation of apoptosis-related proteins3. The antihypertensive properties of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones are attributed to peripheral alpha 1-adrenoceptor blockade, which reduces blood pressure4.
The oxaspiro derivatives have shown promising anticancer properties. For example, oxa/azaspiro[4,5]trienone derivatives exhibited potent anticancer activity against various human cancer cell lines, including breast, prostate, lung, and liver cancers. Some compounds within this series were particularly effective against the MCF-7 breast cancer cell line, with GI50 values less than 2 µM3. Another study on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives revealed moderate to potent activity against lung, breast, and cervical cancer cell lines, with certain compounds showing IC50 values in the submicromolar range5.
The 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been investigated for their neuroprotective effects. These compounds were effective in inhibiting calcium uptake in neural tissues and offered protection against triethyltin-induced brain edema and memory and learning deficits in rats. The pharmacological profile of these derivatives was distinct from known calcium antagonists and sodium channel blockers, indicating a unique mechanism of action2.
The antihypertensive effects of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been evaluated in spontaneously hypertensive rats. These compounds demonstrated significant activity in lowering blood pressure, with the most potent effects observed for the parent compound 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. The activity was predominantly due to peripheral alpha 1-adrenoceptor blockade, which is a well-established target for antihypertensive drugs4.
The oxaspiro[4.4]nonane beta-benzamido hydroxamic scaffolds have been developed as selective inhibitors of TACE, which is involved in the inflammatory response. These inhibitors have shown potential in cellular assays for the suppression of TNF-alpha, suggesting their applicability in treating inflammatory diseases1.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9